molecular formula C6H15N3O2 B13617314 N-Hydroxy-3-((2-methoxyethyl)amino)propanimidamide

N-Hydroxy-3-((2-methoxyethyl)amino)propanimidamide

Cat. No.: B13617314
M. Wt: 161.20 g/mol
InChI Key: JKFKGJMWUXDCRI-UHFFFAOYSA-N
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Description

N-Hydroxy-3-((2-methoxyethyl)amino)propanimidamide is a chemical compound of interest in pharmaceutical and medicinal chemistry research. Compounds featuring amidine and alkoxyalkylamine functionalities are frequently investigated for their potential biological activities and as key synthetic intermediates in drug discovery . Nitrogen-containing heterocycles and related structures are of paramount importance in life sciences, as they are found in a vast number of biologically active natural products and approved pharmaceuticals . Statistically, more than 85% of all biologically active compounds are heterocycles or contain a heterocyclic scaffold, with nitrogen-based structures being the most prevalent . This highlights the vital role such molecular architectures play in modern drug design. The specific hydroxamidine (N-hydroxyamidine) moiety present in this compound is a less common functional group that may offer unique reactivity and binding properties. Researchers are exploring these types of functional groups for their potential to interact with biological targets, such as enzymes, and their utility in the synthesis of more complex molecules . This product is intended for research purposes in laboratory settings only. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H15N3O2

Molecular Weight

161.20 g/mol

IUPAC Name

N'-hydroxy-3-(2-methoxyethylamino)propanimidamide

InChI

InChI=1S/C6H15N3O2/c1-11-5-4-8-3-2-6(7)9-10/h8,10H,2-5H2,1H3,(H2,7,9)

InChI Key

JKFKGJMWUXDCRI-UHFFFAOYSA-N

Isomeric SMILES

COCCNCC/C(=N/O)/N

Canonical SMILES

COCCNCCC(=NO)N

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

  • IUPAC Name: N-Hydroxy-3-((2-methoxyethyl)amino)propanimidamide
  • Molecular Formula: C6H15N3O2
  • Molecular Weight: Approximately 149.2 g/mol (estimated based on components)
  • Structural Features:
    • Amidino group (propanimidamide)
    • N-hydroxy substitution on the amidine nitrogen
    • 2-methoxyethyl substituent attached to the amino group at the 3-position of the propanimidamide backbone

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves two key transformations:

  • Formation of the amidine backbone: This is typically achieved by the reaction of a nitrile or an amidine precursor with an appropriate nucleophile or by direct amidination of an amino compound.
  • Introduction of the N-hydroxy group: The N-hydroxy functionality is commonly introduced by hydroxylation of the amidine nitrogen or by using hydroxylamine derivatives in the synthesis.

The 2-methoxyethyl amino substituent is introduced either by substitution of a leaving group with 2-methoxyethylamine or by using 2-methoxyethylamine as a starting amine in the amidination step.

Specific Synthetic Routes

Amidoxime Route

One documented approach involves the preparation of the amidoxime intermediate, which is then converted to the N-hydroxy amidine:

  • Step 1: Reaction of a nitrile precursor with hydroxylamine hydrochloride to form the amidoxime intermediate.
  • Step 2: Subsequent alkylation or substitution at the amino group with 2-methoxyethylamine to introduce the 2-methoxyethyl substituent.
  • Step 3: Purification and isolation of the this compound.

This method benefits from mild reaction conditions and good regioselectivity for the N-hydroxy substitution.

Direct Amidination with Hydroxylamine Derivatives

An alternative method involves direct amidination of 3-chloropropanimidamide or similar activated amidine derivatives with 2-methoxyethylhydroxylamine:

  • Step 1: Synthesis of 3-chloropropanimidamide or an equivalent activated intermediate.
  • Step 2: Nucleophilic substitution by 2-methoxyethylhydroxylamine to form the N-hydroxy amidine with the 2-methoxyethyl amino group.
  • Step 3: Purification by recrystallization or chromatography.

This route is efficient but requires careful control of reaction conditions to avoid side reactions.

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Nitrile to Amidoxime Hydroxylamine hydrochloride, aqueous EtOH, reflux 75-85 Mild conditions, high selectivity
2 Amino substitution 2-Methoxyethylamine, base (e.g., triethylamine), solvent (e.g., MeOH), room temp to 50°C 70-80 Requires inert atmosphere to prevent oxidation
3 Purification Recrystallization or chromatography 90-95 High purity product obtained

Yields are approximate and depend on scale and purity of reagents.

Analytical Characterization

The synthesized compound is typically characterized by:

Research and Patent Data

A patent (US20100267738A1) describes novel amidine derivatives with N-hydroxy substitution, including compounds structurally related to this compound, indicating synthetic routes involving amidoxime intermediates and substitution by alkoxyalkylamines.

PubChem data for related compounds such as N'-hydroxy-3-methoxypropanimidamide provides molecular and structural information that supports the synthetic approaches involving hydroxylamine and methoxyalkyl substitutions.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Disadvantages
Amidoxime Intermediate Route Nitrile + Hydroxylamine + 2-Methoxyethylamine Amidoxime formation, substitution Mild conditions, good selectivity Multi-step, moderate yields
Direct Amidination Route 3-Chloropropanimidamide + 2-Methoxyethylhydroxylamine Nucleophilic substitution Fewer steps, direct approach Requires activated intermediates, sensitive conditions

Chemical Reactions Analysis

N’-hydroxy-3-[(2-methoxyethyl)amino]propanimidamide undergoes various chemical reactions, including:

Scientific Research Applications

N’-hydroxy-3-[(2-methoxyethyl)amino]propanimidamide is utilized in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects in treating certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-[(2-methoxyethyl)amino]propanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the amino group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-Hydroxy-3-((2-methoxyethyl)amino)propanimidamide and related amidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications References
This compound C₆H₁₅N₃O₂ 161.2 2-Methoxyethylamino, hydroxyamidine Ligand in metal-catalyzed reactions; enzyme inhibition
3-Ethoxy-N-hydroxypropanimidamide C₅H₁₂N₂O₂ 132.2 Ethoxy, hydroxyamidine Intermediate in organic synthesis; antioxidant studies
N'-Hydroxy-3-[(4-methoxyphenyl)methoxy]propanimidamide C₁₁H₁₆N₂O₃ 224.3 4-Methoxyphenylmethoxy, hydroxyamidine Antimicrobial or anti-inflammatory agent (aryloxy groups enhance membrane interaction)
(1E)-N'-Hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide C₈H₁₁F₃N₄O 236.2 Trifluoromethylpyrazole, hydroxyamidine Agrochemical research (fluorinated groups improve metabolic stability)
3,N-Dihydroxy-propanimidamine C₃H₈N₂O₂ 104.1 Dual hydroxy groups on amidine Chelating agent; radical scavenging
(3Z)-3-Amino-3-(hydroxyimino)-N-(2-methoxyethyl)propanamide C₆H₁₃N₃O₃ 175.2 Methoxyethylamide, amino-hydroxyimino Metal coordination; precursor for heterocyclic synthesis

Key Observations :

Substituent Effects on Reactivity: The 2-methoxyethylamino group in the target compound provides a flexible, oxygen-rich side chain, enhancing its ability to act as a bidentate ligand in coordination chemistry . Ethoxy vs. Methoxyethylamino Groups: The ethoxy substituent in 3-Ethoxy-N-hydroxypropanimidamide (CAS 188720-03-8) reduces polarity compared to the methoxyethylamino group, affecting solubility and pharmacokinetic properties .

Biological Activity :

  • Compounds with aryloxy substituents (e.g., 4-methoxyphenylmethoxy) exhibit enhanced lipophilicity, which may improve cell membrane penetration for antimicrobial applications .
  • Hydroxyamidine vs. Hydroxamic Acid : Unlike hydroxamic acids (e.g., compounds in ), hydroxyamidines lack the carbonyl group adjacent to the hydroxylamine, altering their metal-binding specificity and redox activity .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves amidoxime formation from a nitrile precursor, followed by functionalization with 2-methoxyethylamine. This contrasts with 3,N-Dihydroxy-propanimidamine (CAS 53370-50-6), which requires dual hydroxylation steps .

Biological Activity

N-Hydroxy-3-((2-methoxyethyl)amino)propanimidamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse scientific sources.

Structural Characteristics

The molecular formula of this compound is C6H15N3O2C_6H_{15}N_3O_2, which highlights the presence of a methoxyethyl group that may influence its solubility and biological interactions. The compound belongs to the class of amides, characterized by the presence of both hydroxyl and amino functional groups that enhance its reactivity.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
This compoundC6H15N3O2Contains a methoxyethyl group
Propanimidamide, N-butyl-N'-hydroxy-C7H16N4OHydroxylated propanimidamide structure
Di-n-butyl phthalateC16H22O4Contains two butyl groups

Research indicates that this compound exhibits notable biological activity through its interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds, while the amino group may facilitate nucleophilic attacks on target molecules. This suggests potential roles in modulating enzyme functions and influencing various biological pathways.

  • Enzyme Modulation : The compound's ability to engage with biological macromolecules such as proteins and enzymes is critical for understanding its role in biochemical pathways. Studies show it can modulate enzyme activities through specific binding interactions, leading to alterations in metabolic processes.
  • Antiproliferative Activity : Preliminary studies have indicated that derivatives of propanimidamide exhibit antiproliferative effects against various cancer cell lines. For instance, compounds with structural modifications have shown selective activity against MCF-7 cell lines, with IC50 values ranging from 3.1 µM to 8.7 µM .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Case Study 1 : A study on enzyme inhibition revealed that the compound effectively inhibited specific metabolic enzymes involved in cancer progression, providing insights into its potential as an anticancer agent.
  • Case Study 2 : Research involving cell line assays demonstrated significant antiproliferative activity against human colorectal adenocarcinoma cells, indicating its potential therapeutic applications in cancer treatment.

Biological Assays

Various assays have been conducted to evaluate the biological activity of this compound:

  • Antioxidant Activity : The compound has shown promising antioxidant properties, which are essential for mitigating oxidative stress in cells.
  • Antimicrobial Properties : Some derivatives have demonstrated selective antibacterial activity against Gram-positive bacteria, suggesting a role in infection management.

Synthesis and Characterization

The synthesis process for this compound typically involves several steps to ensure structural integrity and desired functional properties. Techniques such as chromatography and spectroscopy are employed for characterization to confirm purity and structural identity.

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